4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

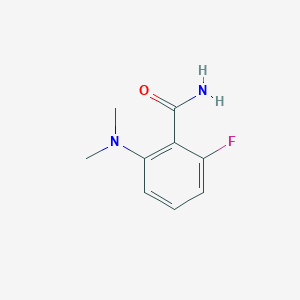

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

- 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid has demonstrated antimicrobial potential. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. Its mode of action may involve disrupting microbial cell membranes or interfering with essential metabolic pathways .

- This compound has been evaluated for its antileishmanial and antimalarial activities. In vitro studies have shown promising results against Leishmania parasites and Plasmodium species responsible for malaria. Molecular simulations suggest that it binds effectively to specific protein targets in these parasites .

- Some studies indicate that 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions associated with excessive inflammation .

- Although further research is needed, there are indications that this compound might have analgesic (pain-relieving) effects. Investigations into its mechanism of action and safety profile could provide valuable insights .

- Pyrazole derivatives, including this compound, have been explored as potential herbicides. Their ability to inhibit specific plant enzymes involved in growth and development makes them interesting candidates for weed control .

- 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid serves as an efficient synthetic reagent. Organic chemists use it to construct more complex molecules due to its versatile reactivity. It participates in various reactions, such as amidation, esterification, and cyclization .

Antimicrobial Activity

Antiparasitic Properties

Anti-inflammatory Effects

Analgesic Potential

Herbicide Development

Chemical Synthesis Reagent

Mecanismo De Acción

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the chloro and phenyl groups may influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrazole derivatives are known to exhibit a variety of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Action Environment

The action of 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the type of solvent can significantly affect the interactions between pyrazole molecules. More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of pyrazole compounds like 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid are promising. They continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal is to further develop synthetic techniques and explore biological activity related to pyrazole derivatives .

Propiedades

IUPAC Name |

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLLNZASHRANFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)

![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)